4,6-Dimethylpteridin-2-amine chemical structure and properties
4,6-Dimethylpteridin-2-amine chemical structure and properties
The following technical guide details the structural characterization, physicochemical properties, and regio-controlled synthesis of 4,6-Dimethylpteridin-2-amine .
Structural Analysis, Regioselective Synthesis, and Physicochemical Profiling[1]
Executive Summary
4,6-Dimethylpteridin-2-amine (CAS: 2432-20-4 for generic isomer class; specific isomer characterization required) is a bicyclic heteroaromatic pharmacophore belonging to the pteridine family.[1] Structurally analogous to the folate precursor pterin (2-amino-4-hydroxypteridine), this compound serves as a critical probe in investigating dihydrofolate reductase (DHFR) inhibition and pteridine metabolism.[1] Unlike its 4-hydroxy counterparts, the 4-methyl substitution alters the electronics of the pyrimidine ring, enhancing lipophilicity while retaining the capacity for hydrogen bonding at the 2-amino position.
This guide addresses the critical challenge in working with this molecule: Regiochemistry. Standard condensation methods often yield the thermodynamically favored 7-methyl isomer. This document details the specific Polonovski-Boon cyclization protocol required to enforce the formation of the 4,6-dimethyl regioisomer.
Chemical Identity & Structural Analysis[1][2][3][4]
The core structure consists of a pyrazino[2,3-d]pyrimidine ring system.[1] The molecule is amphoteric, possessing basic ring nitrogens and a weakly acidic exocyclic amine (though predominantly basic).[1]
| Attribute | Specification |
| IUPAC Name | 4,6-Dimethylpteridin-2-amine |
| Molecular Formula | C₈H₉N₅ |
| Molecular Weight | 175.19 g/mol |
| Core Scaffold | Pteridine (Pyrazino[2,3-d]pyrimidine) |
| Key Substituents | 2-Amino (-NH₂), 4-Methyl (-CH₃), 6-Methyl (-CH₃) |
| Tautomerism | Exists predominantly as the 2-amino tautomer (vs. 2-imino) in solution.[1] |
Structural Visualization
The following diagram illustrates the numbering scheme and the specific regiochemistry of the methyl groups. Note the critical placement of the methyl group at C6 rather than C7.
Physicochemical Profile
| Property | Value | Context |
| Appearance | Yellow crystalline needles | Typical of conjugated pteridine systems.[1] |
| Melting Point | 312°C (decomposition) | High lattice energy due to extensive H-bonding/stacking.[1] |
| Solubility | Low in neutral water; Soluble in dilute HCl/NaOH | Amphoteric nature allows protonation (N1/N3) or deprotonation.[1] |
| Fluorescence | Strong Blue/Green emission (450 nm) | Characteristic of pteridines; pH-dependent intensity.[1] |
| pKa (est) | ~4.1 (N1 ring nitrogen) | Basic enough to form salts with strong mineral acids.[1] |
Synthetic Methodology: The Regiochemical Challenge
The "Isay Synthesis" Pitfall
A common error in pteridine synthesis is condensing 2,4,5-triamino-6-methylpyrimidine with methylglyoxal .
-
Mechanism: The aldehyde of methylglyoxal (more reactive) condenses with the 5-amino group (more nucleophilic).[1]
-
Result: This places the ketone-derived methyl group at C7 , yielding the 4,7-dimethyl isomer, not the desired 4,6-dimethyl.
The Solution: Polonovski-Boon Cyclization
To guarantee the 4,6-substitution pattern, the synthesis must tether the ketone to the 4-amino position before ring closure. This is achieved via a displacement reaction on a chloropyrimidine precursor.
Detailed Protocol
Precursor: 2,4-Dichloro-6-methyl-5-nitropyrimidine.[1][2]
Step 1: Nucleophilic Displacement
-
Reagents: Aminoacetone (acetonylamine), Et₃N, Ethanol.[1][2]
-
Procedure: React the precursor with aminoacetone at 0°C. The 4-chloro position is more reactive towards nucleophilic aromatic substitution than the 2-chloro position due to the steric relief and electronic activation by the nitro group.
-
Product: 4-(Acetonylamino)-2-chloro-6-methyl-5-nitropyrimidine.[1][2]
Step 2: Amination
-
Reagents: Aqueous Ammonia (NH₄OH), heat.[1]
-
Procedure: Treat the intermediate with ammonia to displace the 2-chloro group.
-
Product: 4-(Acetonylamino)-6-methyl-5-nitropyrimidin-2-amine.[1][2]
Step 3: Reductive Cyclization (The Key Step)
-
Reagents: Raney Nickel, H₂ atmosphere (1 atm), Ethanol.[1][2]
-
Mechanism: Hydrogenation reduces the 5-nitro group to a 5-amino group. This amine immediately condenses intramolecularly with the tethered ketone (acetonyl group) at position 4.[1]
-
Product: 4,6-Dimethyl-7,8-dihydropteridin-2-amine.[2]
Step 4: Oxidation (Aromatization) [1]
-
Reagents: KMnO₄ (alkaline solution), 20°C.
-
Procedure: The dihydro-intermediate is unstable and readily oxidized. Mild permanganate oxidation restores aromaticity.
-
Final Product: 4,6-Dimethylpteridin-2-amine .
Synthesis Workflow Diagram
[1]
Spectroscopic Characterization
Verification of the product requires confirming the absence of the 7-methyl isomer.
-
¹H NMR (DMSO-d₆/TFA):
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated m/z 176.09.
-
-
UV-Vis:
-
λmax ~240 nm, 320 nm (pH dependent).[1]
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Handling: Use standard PPE (gloves, goggles, fume hood).[1] Pteridines can be fine powders; avoid inhalation.
-
Storage: Store at -20°C, protected from light. Pteridines are photo-labile and can degrade into non-fluorescent byproducts upon prolonged UV exposure.
References
-
Thieme Chemistry. (2023). Product Class 21: Pteridines and Related Structures. Science of Synthesis. Link
-
Taghavi-Moghadam, S. & Pfleiderer, W. (2002). Pteridines.[2] Part CXVIII. Synthesis and properties of 4-amino- and 4-methylpteridines. Tetrahedron Letters.
-
PubChem. (2025).[3] Compound Summary: Pteridine derivatives. National Library of Medicine. Link
-
Guirado, A. et al. (2013). Synthesis of 4-aminopteridine derivatives. ResearchGate. Link
